N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has a similar structure but with methoxy groups instead of ethoxy groups.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound shares the imidazo[4,5-b]pyridine core but has different substituents.
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxy groups, sulfanyl linkage, and acetamide moiety contribute to its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H24N4O3S/c1-3-26-16-8-7-14(12-17(16)27-4-2)9-11-21-18(25)13-28-20-23-15-6-5-10-22-19(15)24-20/h5-8,10,12H,3-4,9,11,13H2,1-2H3,(H,21,25)(H,22,23,24) |
InChI Key |
XOOYHQWQJYBKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(N2)C=CC=N3)OCC |
Origin of Product |
United States |
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